In Vitro Xanthine Oxidase Inhibition: Xanthine oxidase-IN-14 vs. Xanthine oxidase-IN-15 (Compound 6c)
Xanthine oxidase-IN-14 demonstrates dramatically lower potency as an inhibitor of xanthine oxidase compared to its potent analog, Xanthine oxidase-IN-15 (Compound 6c). While Xanthine oxidase-IN-14 exhibits an IC50 greater than 100 µM, Xanthine oxidase-IN-15 achieves an IC50 of 0.13 µM . This represents a greater than 769-fold difference in inhibitory activity, highlighting the stark contrast in potency between these two compounds from the same inhibitor series.
| Evidence Dimension | Inhibition of Xanthine Oxidase (XO) activity |
|---|---|
| Target Compound Data | IC50 > 100 µM |
| Comparator Or Baseline | Xanthine oxidase-IN-15 (Compound 6c): IC50 = 0.13 µM |
| Quantified Difference | > 769-fold difference in potency (calculated as >100 µM / 0.13 µM) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This data confirms Xanthine oxidase-IN-14 is a weak inhibitor, making it an essential tool for establishing a low-activity benchmark, whereas Xanthine oxidase-IN-15 is the appropriate choice for studies requiring potent XO inhibition.
